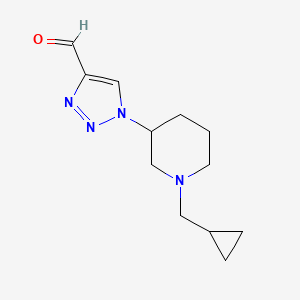![molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9](/img/structure/B1482116.png)
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, also known as EMIP, is a heterocyclic compound with a pyrazole core and a pyridine side chain. It is a highly versatile compound that has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It has been used in a variety of synthetic pathways, including the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, EMIP has been explored as a potential catalyst in organic reactions and as a building block in the synthesis of polymeric materials.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, like our compound of interest, have been reported to exhibit a broad spectrum of antimicrobial activities . They can act against various bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory Properties
The imidazole ring is known for its anti-inflammatory properties. This compound could be explored for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .
Anticancer Potential
Compounds containing the imidazole moiety have shown promise in anticancer research. They can interfere with cell proliferation and induce apoptosis in cancer cells. This particular compound could be studied for its selectivity and efficacy against various cancer cell lines .
Antiviral Applications
Imidazole derivatives have also been identified as potential antiviral agents. Their ability to disrupt viral replication makes them candidates for the treatment of diseases caused by viruses .
Gastrointestinal Therapeutics
The structural similarity of imidazole compounds to histidine allows them to interact with gastric secretions. This compound could be researched for its use in treating gastrointestinal disorders, such as ulcers .
Neurological Disorders
Due to their ability to cross the blood-brain barrier, imidazole derivatives can be used in neuropharmacology. They may have applications in treating neurological disorders like Alzheimer’s disease or Parkinson’s disease .
Cardiovascular Research
Imidazole compounds can modulate heart rate and blood pressure. This compound’s effects on cardiovascular health could be a significant area of study, potentially leading to new treatments for heart diseases .
Enzyme Inhibition
Many imidazole derivatives are known to inhibit various enzymes. This compound could be investigated for its ability to target specific enzymes, which is crucial in the design of drugs for metabolic disorders .
Mecanismo De Acción
Target of action
Imidazole derivatives have been found to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridine derivatives also have diverse biological activities .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structures and targets. For example, some imidazole derivatives work by inhibiting certain enzymes, while others might interact with specific receptors .
Biochemical pathways
Again, the affected pathways can vary greatly. For instance, some imidazole derivatives might affect the pathways related to inflammation, cancer, or bacterial infections .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects can include things like reduced inflammation, inhibited tumor growth, or killed bacteria, depending on the specific compound and its targets .
Propiedades
IUPAC Name |
1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZAEWLYJXZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















